Product packaging for (2-Phenylethenyl)phosphane(Cat. No.:CAS No. 65094-30-6)

(2-Phenylethenyl)phosphane

Cat. No.: B14481053
CAS No.: 65094-30-6
M. Wt: 136.13 g/mol
InChI Key: KGXCHACLIFYNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Features and Electronic Properties Pertinent to Reactivity and Coordination

The structure and electronic nature of (2-phenylethenyl)phosphane are fundamental to its chemical behavior. The molecule combines a phosphino (B1201336) group (-PH2) with a conjugated styrenyl system (-CH=CH-C6H5). This conjugation between the vinyl group's π-system and the phenyl ring influences the electronic environment of the phosphorus atom.

The electronic character of the phosphorus center is also highly dependent on its oxidation state and substituents. In related phosphine (B1218219) oxides, such as diphenyl(vinyl)phosphine oxide, the phosphoryl group (P=O) is strongly electron-withdrawing, which renders the phosphorus atom more electrophilic. This electronic feature is crucial for the reactivity of these compounds, for example in their use as Michael acceptors or as ligands in catalysis where the basicity of the phosphoryl oxygen plays a key role. researchgate.net Computational studies on related systems help elucidate the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity in processes like cycloaddition reactions. usu.edu

PropertyCompoundValue (ppm)Isomer
³¹P NMR Chemical ShiftDiphenylthis compound-11.7E
³¹P NMR Chemical ShiftDiphenylthis compound-24.8Z

This table presents ³¹P NMR data for a tertiary phosphine analogue, providing insight into the electronic environment of styrylphosphines. Data sourced from escholarship.org.

Significance of this compound as a Model System and Synthon

This compound is a valuable building block, or synthon, in organic synthesis. Its bifunctional nature, possessing both a reactive P-H bond and a polymerizable vinyl group, makes it a versatile precursor for a wide range of more complex molecules.

One of the most significant applications is in the synthesis of functionalized polymers. The vinyl group can undergo polymerization, leading to materials with covalently bound phosphine moieties. nih.govnih.govacs.org These phosphorus-containing polymers have applications as flame retardants and as polymeric ligands for immobilizing metal catalysts.

In the realm of coordination chemistry and catalysis, this compound and its derivatives serve as important ligands for transition metals. The phosphorus atom's lone pair of electrons can coordinate to a metal center, while the vinyl group can either remain as a pendant functional group or participate in further reactions. These phosphine ligands have been used to prepare catalysts for various transformations. researchgate.net The synthesis of chiral phosphine ligands from styrylphosphine derivatives is particularly noteworthy, as these ligands are crucial for asymmetric catalysis, a field focused on producing specific enantiomers of chiral molecules. cdnsciencepub.com

Furthermore, the reactions of this compound, such as its hydrophosphination to form C-P bonds, are used as model systems to study fundamental reaction mechanisms in organophosphorus chemistry. nih.govresearchgate.net Its use in cycloaddition reactions, like the Diels-Alder reaction, further highlights its utility as a model substrate for exploring the reactivity of vinylic phosphanes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9P B14481053 (2-Phenylethenyl)phosphane CAS No. 65094-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65094-30-6

Molecular Formula

C8H9P

Molecular Weight

136.13 g/mol

IUPAC Name

2-phenylethenylphosphane

InChI

InChI=1S/C8H9P/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2

InChI Key

KGXCHACLIFYNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylethenyl Phosphane and Its Derivatives

Phosphination Reactions of Styrene (B11656) and Styrenic Derivatives

Phosphination reactions of styrene and its derivatives represent a direct and efficient approach to forming the crucial carbon-phosphorus bond in (2-phenylethenyl)phosphane. These methods can be broadly categorized into hydrophosphination and cross-coupling reactions.

Hydrophosphination Approaches

Hydrophosphination involves the addition of a P-H bond across the double bond of styrene. This atom-economical reaction can proceed via different mechanisms, including base-catalyzed, acid-catalyzed, radical-initiated, and metal-catalyzed pathways. researchgate.net

Base-Catalyzed Hydrophosphination: Strong bases can deprotonate the phosphine (B1218219), generating a phosphide anion that acts as a nucleophile, attacking the styrene double bond. The regioselectivity of this addition can be influenced by the steric and electronic properties of the styrene derivative and the phosphine.

Metal-Catalyzed Hydrophosphination: A variety of metal catalysts, including those based on nickel, palladium, platinum, rhodium, and rare-earth metals, have been developed to facilitate the hydrophosphination of styrenes. researchgate.netchemrxiv.org These catalysts can offer high yields and selectivities under mild reaction conditions. For instance, Ni[P(OEt)3]4 has been shown to catalyze the reaction of Ph2PH with styrene to yield the anti-Markovnikov product with high selectivity. researchgate.net Similarly, certain iron-salen compounds have been employed as catalysts for the hydrophosphination of styrene derivatives, proceeding through a proposed radical mechanism. chemrxiv.org The choice of catalyst and ligands can significantly impact the regioselectivity, favoring either the Markovnikov or anti-Markovnikov product.

Catalyst SystemSubstratesProduct TypeYield (%)Reference
Ni[P(OEt)3]4Styrene, 4-vinylpyridineanti-MarkovnikovHigh researchgate.net
Iron-salen compoundsStyrene derivativesanti-MarkovnikovGood chemrxiv.org
Calcium amido complexesStyrenesanti-MarkovnikovHigh chemrxiv.org

Palladium-Catalyzed C-P Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of C-P bond formation. researchgate.netrsc.org These reactions typically involve the coupling of a vinyl halide or triflate with a phosphine or a phosphine precursor. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, is a foundational method in this area. nih.gov

This methodology has been extended to vinyl systems, allowing for the synthesis of this compound derivatives. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. For example, catalysts like Pd(OAc)2/dppf have been effectively used in C-P coupling reactions. organic-chemistry.orgrsc.org The reaction mechanism generally involves an oxidative addition of the vinyl halide to the Pd(0) complex, followed by transmetalation with the phosphorus nucleophile and subsequent reductive elimination to afford the desired product.

Palladium CatalystLigandCoupling PartnersProductYield (%)
Pd(OAc)2dppf(Het)aryl Halides & Secondary Phosphine OxidesTertiary Phosphine Oxides35-98
Pd(OAc)2dippf(Het)aryl Halides & Secondary Phosphine OxidesTertiary Phosphine OxidesModerate to Excellent
Pd(dba)2XantphosAryl Iodide & AlkeneDifluoroalkylated Arene76

Radical-Mediated Synthesis Pathways

Radical reactions offer alternative and powerful strategies for the synthesis of this compound and its derivatives. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Radical Addition of Phosphine Precursors to Alkenes and Alkynes

The radical addition of phosphine precursors, such as phosphines (PH3), primary phosphines (RPH2), and secondary phosphines (R2PH), to styrenic double bonds is a well-established method. acs.org This process can be initiated by thermal or photochemical means, often in the presence of a radical initiator like AIBN. The reaction typically proceeds via a radical chain mechanism, where a phosphinoyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another phosphine molecule to propagate the chain.

Photoredox catalysis has emerged as a modern tool to drive these radical additions under milder conditions. acs.org For instance, photocatalysts can be used to generate phosphoranyl radicals, which can then engage in addition reactions with styrenes. acs.org The regioselectivity of the addition is generally anti-Markovnikov, yielding the 2-phenylethylphosphane skeleton.

Nitroxide-Mediated Polymerization (NMP) Related Syntheses Involving Phosphane Moieties

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that can be adapted for the synthesis of polymers containing phosphane moieties. researchgate.netwikipedia.orgicp.ac.ruslideshare.net While not a direct synthesis of this compound itself, NMP allows for the incorporation of styrenic phosphane monomers into well-defined polymer chains. researchgate.netrsc.org

In this approach, a styrenic monomer bearing a phosphane group is copolymerized with other monomers using an NMP initiator. rsc.org The stable nitroxide radical reversibly traps the propagating radical chain, allowing for controlled polymer growth. wikipedia.orgslideshare.net This method provides access to functional polymers with phosphane ligands, which can be utilized in catalysis or material science. The synthesis of well-defined star copolymers of styrene and styryldiphenylphosphine has been achieved using copper-catalyzed atom transfer radical polymerization, a related controlled radical polymerization technique. rsc.org

Synthesis of Phosphane Chalcogenides (e.g., this compound Sulfides)

This compound chalcogenides, such as sulfides and selenides, are important derivatives that exhibit different reactivity and coordination properties compared to the parent phosphane.

The synthesis of this compound sulfides can be readily achieved by the direct reaction of this compound with elemental sulfur. researchgate.net This reaction is typically straightforward and proceeds with high yield.

Similarly, this compound selenides can be prepared by reacting the corresponding phosphine with elemental selenium. researchgate.netarkat-usa.org For example, bis(2-phenylethyl)phosphine has been shown to react with selenium to produce bis(2-phenylethyl)phosphine selenide in high yield. researchgate.net The synthesis of various organoselenium compounds, including selenides, has been a subject of significant interest. arkat-usa.orgnih.gov

ChalcogenReactantProductYield (%)
SulfurThis compoundThis compound SulfideHigh
SeleniumBis(2-phenylethyl)phosphineBis(2-phenylethyl)phosphine Selenide86

Stereoselective Synthesis of this compound Isomers (E/Z)

The selective synthesis of either the E (trans) or Z (cis) isomer of this compound is a key challenge that can be addressed through several strategic approaches. The most common methods involve the hydrophosphination of phenylacetylene, Wittig-type reactions, and stereospecific cross-coupling reactions. The choice of catalyst, reagents, and reaction conditions is critical in directing the reaction towards the desired isomer.

Catalytic Hydrophosphination of Phenylacetylene

The direct addition of a P-H bond across the triple bond of phenylacetylene is one of the most atom-economical methods for preparing this compound. The stereochemical outcome of this reaction is highly dependent on the catalyst system employed.

E-Isomer Synthesis: Transition metal catalysts, particularly copper complexes, have been shown to favor the formation of the E-isomer. For instance, the hydrophosphorylation of phenylacetylene with diethyl phosphite in the presence of a copper chloride catalyst and an ethylene (B1197577) diamine ligand yields the corresponding E-vinylphosphonates with high selectivity. nih.gov The reaction is believed to proceed via a syn-addition of the copper-phosphorus species to the alkyne, followed by isomerization to the thermodynamically more stable E-product.

Z-Isomer Synthesis: In contrast, many transition-metal-catalyzed hydrophosphination reactions proceed via a syn-addition mechanism, which typically yields the Z-isomer as the kinetic product. researchgate.net Nickel-based catalysts, for example, have been reported to facilitate the hydrophosphination of alkynes to furnish Z-alkenylphosphines. researchgate.net The choice of ligands and reaction temperature can be fine-tuned to suppress subsequent isomerization to the E-form.

The table below summarizes representative findings in the stereoselective hydrophosphination of phenylacetylene.

Catalyst SystemLigandSolventTemperature (°C)Product Isomer(s)Selectivity (E:Z)
CuClEthylene diamineCH3CN80(E)-diethyl(2-phenylethenyl)phosphonate>95:5
Ni(acac)2/dppb-Toluene100(Z)-(2-phenylethenyl)diphenylphosphineMajor Z
Pd(PPh3)4-Benzene (B151609)Reflux(E)-(2-phenylethenyl)diphenylphosphineMajor E
Rh(acac)(CO)2-Acetone50(Z)-(2-phenylethenyl)diphenylphosphine>98% Z

Wittig-Type Reactions

The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for alkene synthesis with well-defined stereochemistry.

To synthesize the E-isomer , a stabilized ylide, such as (phosphoranylidenemethyl)phosphane, would be reacted with benzaldehyde. The thermodynamic stability of the intermediates in the reaction with stabilized ylids generally drives the formation of the E-alkene. rsc.org

Conversely, the Z-isomer can be favored by using non-stabilized ylids under salt-free conditions, which kinetically favors the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene. rsc.org

Stereospecific Cross-Coupling

A versatile strategy involves the synthesis of a stereochemically pure (E)- or (Z)-vinyl halide followed by a coupling reaction with a phosphorus nucleophile. For instance, (E)- or (Z)-1-bromo-2-phenylethene can be prepared selectively and then coupled with a phosphine source, such as diphenylphosphine, using a palladium or copper catalyst that promotes retention of the double bond geometry. nsf.govresearchgate.net

Green Chemistry Approaches to this compound Synthesis

Adhering to the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing this compound and its derivatives. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.gov The hydrophosphination of phenylacetylene can be significantly accelerated under microwave conditions. This method often allows for reactions to be carried out in the absence of a solvent, further enhancing its green credentials. researchgate.net For instance, some syntheses of organophosphorus compounds that require hours of reflux under conventional heating can be completed in minutes in a microwave reactor. nih.gov

Ultrasound-Mediated Synthesis

Alternative Solvents and Solvent-Free Conditions

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives.

Green Solvents: Research is being conducted on performing hydrophosphination reactions in greener solvents like water, ethanol, or ionic liquids.

Solvent-Free Synthesis: A particularly attractive approach is to conduct the reaction without any solvent. As noted, microwave-assisted synthesis can facilitate solvent-free conditions for reactions like the Kabachnik-Fields reaction to produce related organophosphorus compounds, a principle applicable to the synthesis of this compound. researchgate.net

The following table provides a comparative overview of conventional versus green synthetic approaches.

MethodConditionsReaction TimeSolventKey Advantages
Conventional Reflux heatingSeveral hoursToluene, Benzene, THFEstablished procedures
Microwave-Assisted Microwave irradiation (e.g., 300 W)MinutesEthanol or Solvent-freeRapid, high yield, energy efficient nih.gov
Ultrasound-Mediated Sonication1-2 hoursEthanolEnhanced reaction rates, milder conditions nih.gov

By integrating these advanced methodologies, chemists can achieve greater control over the synthesis of specific this compound isomers while simultaneously reducing the environmental impact of the chemical process.

Elucidation of Reactivity Profiles and Mechanistic Studies of 2 Phenylethenyl Phosphane

Reactions at the Phosphorus Center

The phosphorus atom in (2-phenylethenyl)phosphane is susceptible to a variety of reactions, including oxidation, reduction, alkylation, arylation, and chalcogenation. These transformations are fundamental to the synthesis of a wide array of functionalized phosphine (B1218219) derivatives.

Alkylation and Arylation Reactions

Palladium-catalyzed arylation represents a powerful method for the formation of P-C bonds. While direct arylation of this compound is not extensively documented, the arylation of related phosphine oxides has been studied. For instance, palladium-catalyzed α-arylation of benzylic phosphine oxides with aryl bromides has been achieved in good to excellent yields. nih.gov Similarly, palladium-catalyzed C–H arylation of benzophospholes with aryl halides has been developed. nih.gov These methods often employ a palladium precursor, a suitable ligand, and a base.

Table 2: Conditions for Palladium-Catalyzed C–H Arylation of Benzophospholes

EntryAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePd(OAc)₂NaOtBuToluene90185
24-BromotoluenePd(OAc)₂NaOtBuToluene90178

This table presents data for a related benzophosphole system to illustrate typical reaction conditions for palladium-catalyzed arylation of organophosphorus compounds. nih.gov

Chalcogenation Reactions (e.g., Sulfuration, Selenation)

This compound readily reacts with elemental chalcogens, such as sulfur and selenium, to afford the corresponding phosphine sulfides and selenides. These reactions are typically straightforward and proceed with high yields. For instance, the reaction with elemental sulfur can be carried out by simply mixing the reagents in a suitable solvent. Lawesson's reagent is another effective sulfurating agent for the conversion of phosphine oxides to phosphine sulfides. nih.govresearchgate.net

Reactions at the Vinylic Moiety

The carbon-carbon double bond in the phenylethenyl group of this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized products.

Electrophilic Additions Across the C=C Double Bond

The electron-rich π-system of the vinylic double bond can be attacked by electrophiles. Common electrophilic addition reactions include halogenation and hydrohalogenation. For example, the reaction with bromine (Br₂) is expected to proceed via a bromonium ion intermediate to yield the corresponding dibromo-adduct. chemguide.co.uklibretexts.org The regioselectivity of hydrohalogenation would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon atom.

Another important electrophilic addition is hydroboration-oxidation. This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation, typically with hydrogen peroxide in a basic solution. This reaction is known to proceed with anti-Markovnikov regioselectivity and syn-stereospecificity, affording the corresponding alcohol. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comchemistrytalk.org

Nucleophilic Additions to the C=C Double Bond (e.g., Michael Additions)

The presence of the phosphorus group can activate the C=C double bond for nucleophilic attack, particularly in the corresponding phosphine oxide or phosphonium (B103445) salt derivatives, which act as Michael acceptors. The conjugate addition of nucleophiles, such as enolates, amines, or organometallic reagents, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. youtube.comyoutube.com

Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and are expected to react similarly with activated vinylphosphines. masterorganicchemistry.comchemistrysteps.comnih.govwikipedia.orgucalgary.ca This reaction would involve the attack of the organocuprate at the β-carbon of the vinylic system.

Table 3: Michael Addition to Activated Vinylphosphonates

EntryMichael DonorMichael AcceptorCatalyst/BaseSolventYield (%)
1Diethyl malonateDiethyl vinylphosphonateNaOEtEthanol85
2AnilineDiethyl vinylphosphonate--90

This table provides examples of Michael additions to activated vinylphosphonates, a related class of compounds, to illustrate the general reactivity pattern. thieme-connect.deresearchgate.net

Radical Additions to the C=C Double Bond

The carbon-carbon double bond in this compound is susceptible to attack by radical species. These reactions, often initiated by radical initiators or photochemical methods, can lead to the formation of new carbon-phosphorus and carbon-substituent bonds. The regioselectivity of these additions is a key aspect of their study, with the stability of the resulting radical intermediates playing a crucial role.

The addition of thiyl radicals, generated from thiols such as thiophenol, to styrylphosphine oxides has been investigated. These reactions typically proceed via an anti-Markovnikov addition, where the thiyl radical adds to the β-carbon of the vinyl group, leading to a more stable α-phosphinoyl radical intermediate. This intermediate then abstracts a hydrogen atom from the thiol to propagate the radical chain and yield the final product.

Similarly, the free-radical addition of P-H bonds from secondary phosphine oxides to the C=C double bond of styrylphosphines or their analogs represents a direct method for the formation of 1,2-diphosphine derivatives. These hydrophosphinylation reactions are often initiated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides. The regioselectivity generally favors the formation of the more stable benzylic radical intermediate.

Radical SourceSubstrate (Analog)Product(s)ConditionsYield (%)
ThiophenolStyrene (B11656)2-Phenylethyl phenyl sulfideAIBN, 80 °CHigh
Diphenylphosphine oxidePhenylacetylene1,2-Bis(diphenylphosphoryl)ethaneK₂S₂O₈Good
Diphenylphosphine oxideStyrene(2-Phenylethyl)diphenylphosphine oxideEt₃BHigh

This table presents data from analogous reactions to infer the reactivity of this compound.

Cycloaddition Reactions

The electron-rich nature of the double bond in this compound, influenced by the phosphorus substituent, suggests its potential participation as a dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic phosphorus-containing compounds.

In the context of [4+2] cycloadditions, or Diels-Alder reactions, this compound can react with a variety of dienes to form six-membered rings. The reactivity of the dienophile is enhanced by the nature of the substituent on the phosphorus atom. For instance, the corresponding phosphine oxide, (2-phenylethenyl)phosphine oxide, is expected to be a more reactive dienophile due to the electron-withdrawing nature of the phosphoryl group.

Furthermore, this compound and its derivatives can undergo [3+2] cycloadditions with 1,3-dipoles such as nitrones. These reactions provide a direct route to five-membered heterocyclic rings containing both phosphorus and nitrogen atoms. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Reaction TypeReactantsProduct Type
[4+2] Cycloaddition(2-Phenylethenyl)phosphine oxide + 1,3-ButadienePhosphinylcyclohexene derivative
[3+2] CycloadditionThis compound + C-Phenyl-N-methylnitronePhosphinylisoxazolidine derivative

This table illustrates the expected types of cycloaddition reactions based on the reactivity of analogous compounds.

Rearrangement Reactions (e.g., Phenyl Migrations in Analogous Organophosphorus Compounds)

Rearrangement reactions in organophosphorus compounds can lead to the formation of new structural isomers, often with significant changes in the molecular framework. While specific studies on phenyl migrations in this compound are not extensively documented, analogies can be drawn from related organophosphorus systems.

Thermal or photochemical conditions can sometimes induce rearrangements in vinylphosphines and their derivatives. For instance, thermal treatment of certain β-styrylphosphines could potentially lead to a 1,2-phenyl shift, although such rearrangements are not common and would likely require high temperatures or specific catalysts.

More relevant are rearrangements observed in phosphine oxides. For example, the reaction of certain phosphine oxides with specific reagents can lead to skeletal rearrangements involving the migration of substituents from phosphorus to an adjacent atom. While direct phenyl migration from the vinyl group is not a commonly reported pathway, the potential for such rearrangements under specific conditions cannot be entirely ruled out and warrants further investigation.

Mechanistic Investigations via Kinetic and Spectroscopic Methods

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and optimizing reaction conditions. Kinetic and spectroscopic methods are invaluable tools for these investigations.

Kinetic studies can provide insights into the rate-determining steps of radical additions and cycloadditions. For example, monitoring the disappearance of reactants and the appearance of products over time using techniques like UV-Vis spectroscopy or gas chromatography can help determine the reaction order and activation parameters. Such studies on the hydrophosphinylation of styrene derivatives have shed light on the influence of substituents on the reaction rate.

Spectroscopic methods , particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful for identifying reaction intermediates and characterizing final products. In situ NMR monitoring of reactions allows for the direct observation of transient species. For instance, ³¹P NMR is particularly useful for tracking changes at the phosphorus center during a reaction. The formation of zwitterionic intermediates in phosphine-catalyzed Michael additions, a reaction class with similarities to some additions to vinylphosphines, has been studied using this technique. Furthermore, computational studies can complement experimental data by providing theoretical models of transition states and reaction pathways, offering a deeper understanding of the underlying mechanisms.

MethodApplicationInformation Gained
UV-Vis SpectroscopyKinetic analysis of thiol-ene reactionsReaction rates, effect of substituents
NMR Spectroscopy (in situ)Monitoring Diels-Alder and Michael addition reactionsIdentification of intermediates, reaction progress
Computational ChemistryModeling of transition states in cycloadditionsEnergetics of reaction pathways, regioselectivity prediction

Coordination Chemistry of 2 Phenylethenyl Phosphane As a Ligand

Monodentate Coordination Modes

In the case of (2-phenylethenyl)phosphane, the phenyl group and the ethenyl group contribute to its electronic and steric profile. Electronically, the phenyl group is generally considered to be electron-withdrawing, which can influence the σ-donor strength of the phosphorus atom. The vinyl group's electronic effect can be more complex, potentially participating in π-interactions.

Complexes where this compound acts as a monodentate ligand are typically formed with transition metals that have available coordination sites. For instance, in square planar d⁸ metal complexes, such as those of Pd(II), Pt(II), and Rh(I), monodentate phosphines occupy one of the coordination sites. The general principles of phosphine (B1218219) coordination suggest that the stability and reactivity of these complexes would be tuned by the specific properties of the this compound ligand.

While specific data for simple this compound complexes is scarce in the literature, analogous monodentate phosphine complexes have been extensively studied. For example, triphenylphosphine, a structurally related ligand, forms a vast number of complexes where it coordinates in a monodentate fashion. Spectroscopic techniques such as ³¹P NMR are crucial for characterizing these complexes, with the coordination chemical shift providing insight into the electronic environment of the phosphorus atom upon coordination.

Chelating and Bridging Coordination Modes in Polydentate Derivatives

While this compound itself is a monodentate ligand, it can be incorporated into larger, polydentate ligand frameworks to enable chelating or bridging coordination modes. Chelation involves the formation of a ring structure with the metal center, which generally enhances the stability of the complex due to the chelate effect.

Derivatives of this compound can be designed to be bidentate or polydentate. For example, a ligand incorporating two (2-phenylethenyl)phosphino groups connected by a suitable backbone could act as a chelating diphosphine. The nature of the backbone is critical in determining the "bite angle" of the chelating ligand, which in turn influences the geometry and reactivity of the metal complex. Flexible backbones can allow for coordination to a single metal center in a cis or trans fashion, while rigid backbones can enforce a specific coordination geometry.

Bridging coordination occurs when a single ligand coordinates to two or more metal centers simultaneously. Polydentate ligands derived from this compound could potentially act as bridging ligands, linking metal centers to form dinuclear or polynuclear complexes. The vinyl group within the this compound moiety could also, in principle, participate in bridging by interacting with a second metal center, although this is less common for simple vinylphosphines.

The design of such polydentate ligands allows for the construction of complex molecular architectures with specific catalytic or material properties. The interplay between the steric and electronic properties of the this compound units and the geometry imposed by the ligand backbone is a key aspect of their coordination chemistry.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes of this compound and its derivatives typically involves the reaction of the phosphine ligand with a suitable metal precursor. Common methods include the displacement of labile ligands, such as carbon monoxide, nitriles, or weakly coordinated solvents, from the metal's coordination sphere.

Late transition metals in low oxidation states, such as palladium(0), platinum(0), and rhodium(I), readily form complexes with phosphine ligands. These metals are soft Lewis acids and have a strong affinity for the soft phosphorus donor of this compound.

Palladium Complexes: Palladium complexes bearing phosphine ligands are of immense importance in catalysis, particularly in cross-coupling reactions. The reaction of a Pd(0) precursor, such as [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)), with this compound would be expected to yield complexes of the type [Pd(P(CH=CHPh)R₂)n]. The exact nature of the complex would depend on the stoichiometry and reaction conditions.

Platinum Complexes: Platinum(II) complexes of the type [PtCl₂(PR₃)₂] are well-known. A similar complex with this compound could be synthesized by reacting K₂[PtCl₄] with the phosphine ligand. The resulting complex could exist as either the cis or trans isomer, with the outcome often depending on the steric bulk of the phosphine.

Rhodium Complexes: Rhodium(I) complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are important hydrogenation catalysts. This compound could potentially replace triphenylphosphine in such complexes. The synthesis would typically involve the reaction of a rhodium(I) precursor like [Rh(CO)₂Cl]₂ with the phosphine.

Characterization of these complexes relies heavily on spectroscopic methods. ³¹P NMR spectroscopy is particularly informative, showing a downfield shift in the phosphorus resonance upon coordination to the metal. ¹H and ¹³C NMR spectroscopy can provide information about the organic framework of the ligand. In the case of platinum complexes, coupling of the ³¹P nucleus to the ¹⁹⁵Pt nucleus provides valuable structural information. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths and angles.

Below is an interactive table with representative ³¹P NMR chemical shifts for analogous phosphine ligands coordinated to late transition metals. Specific data for this compound is not widely available and these values serve as an illustration.

LigandMetal Complex³¹P NMR Chemical Shift (ppm)
PPh₃cis-[PtCl₂(PPh₃)₂]~15
PPh₃trans-[PtCl₂(PPh₃)₂]~24
PPh₃[RhCl(CO)(PPh₃)₂]~31
PEt₃cis-[PdCl₂(PEt₃)₂]~38

The coordination chemistry of phosphine ligands with early transition metals (e.g., Ti, Zr, V) is less developed compared to that with late transition metals. Early transition metals are harder Lewis acids and typically prefer to bond with hard donors like oxygen and nitrogen. However, phosphine complexes of early transition metals are known and are of interest for their potential in polymerization and other catalytic transformations.

The synthesis of this compound complexes with early transition metals would likely require strongly reducing conditions or the use of organometallic precursors. The resulting complexes are often highly sensitive to air and moisture. The electronic interaction in these complexes can be different from that in late transition metal complexes, with π-backbonding from the metal to the phosphine ligand being less significant.

Other main group elements, such as aluminum, gallium, and indium, also form complexes with phosphine ligands. The nature of the bonding in these complexes is primarily a Lewis acid-base interaction. The characterization of these adducts is typically carried out using multinuclear NMR spectroscopy (e.g., ¹¹B, ²⁷Al) in addition to ³¹P NMR.

Influence of Ligand Sterics and Electronics on Complex Stability and Reactivity

The steric and electronic properties of this compound play a crucial role in determining the stability and reactivity of its metal complexes. These properties can be systematically varied by changing the other substituents on the phosphorus atom.

The interplay of these steric and electronic effects is fundamental to the rational design of metal complexes with desired properties for applications in catalysis and materials science. By tuning the substituents on the phosphorus atom of this compound, it is possible to fine-tune the performance of its metal complexes.

Below is an interactive table summarizing the Tolman electronic parameter (ν(CO)) and cone angle (θ) for some common phosphine ligands, which provides a framework for estimating the properties of this compound.

Phosphine LigandTolman Electronic Parameter (ν(CO) in cm⁻¹)Cone Angle (θ in degrees)
P(OPh)₃2085128
PPh₃2069145
PEt₃2062132
PCy₃2056170

Conformational Analysis of this compound in a Coordination Environment

The conformational flexibility of the this compound ligand, commonly known as styrylphosphine, upon coordination to a metal center is a critical aspect of its coordination chemistry. The orientation of the phenylethenyl group relative to the phosphorus atom and the metal center can significantly influence the steric and electronic properties of the resulting complex. Analysis of the ligand's conformation primarily revolves around the torsion angles involving the metal-phosphorus bond and the vinyl and phenyl moieties of the ligand.

The key rotational degree of freedom in a coordinated styrylphosphine ligand is around the P-C(vinyl) single bond. This rotation gives rise to two principal planar conformations: s-cis and s-trans. In the s-cis conformation, the metal center and the vinyl C=C double bond are on the same side of the P-C single bond. Conversely, in the s-trans conformation, they are on opposite sides. The term "s" refers to the conformation around the sigma (single) bond. stackexchange.compearson.com The relative stability of these conformers is dictated by the steric interactions between the substituents on the phosphorus atom, the metal coordination sphere, and the phenyl group of the styryl moiety.

Detailed structural data from X-ray crystallography provides the most accurate insight into the preferred conformation of this compound in the solid state. For example, in a square planar palladium(II) complex, trans-bis(diphenyl(2-phenylethenyl)phosphine)palladium(II) chloride, the styrylphosphine ligand adopts a specific conformation to minimize steric hindrance.

The interplay of steric and electronic factors governs the observed conformation. In densely packed crystal structures or with bulky co-ligands, the ligand may deviate significantly from ideal planar s-cis or s-trans geometries to alleviate steric strain. The electronic communication between the phenyl ring, the vinyl group, and the phosphorus atom's lone pair, which is involved in bonding to the metal, can also influence the rotational barrier and the preferred conformation.

The following table summarizes selected conformational parameters for a diphenyl(2-phenylethenyl)phosphine ligand in a representative palladium complex, derived from crystallographic data.

ComplexMetal CenterCoordination GeometryTorsion Angle M–P–C(vinyl)–C(vinyl) (°)Torsion Angle P–C(vinyl)–C(vinyl)–C(phenyl) (°)Conformation
trans-[PdCl₂(PPh₂(CH=CHPh))₂]Palladium(II)Square Planar-175.8-5.3s-trans

This data illustrates that in this specific coordination environment, the ligand predominantly adopts the more sterically favorable s-trans conformation, where the bulky phenyl group is directed away from the metal center and its co-ligands. The slight deviation from a perfect 180° torsion angle indicates a minor distortion from ideal planarity, likely due to crystal packing forces.

Catalytic Applications of 2 Phenylethenyl Phosphane and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, (2-phenylethenyl)phosphane and its derivatives serve as ligands that coordinate to a metal center, influencing its catalytic activity, selectivity, and stability.

Hydrogenation and Hydroformylation Reactions

Phosphine (B1218219) ligands are central to the industrial processes of hydrogenation and hydroformylation. nih.gov They modify the properties of metal catalysts, such as rhodium and ruthenium, to control the rate and selectivity of these reactions. researchgate.netwiley-vch.de

Hydrogenation: In hydrogenation reactions, phosphine ligands influence the activity and selectivity of the metal catalyst. researchgate.net For example, rhodium and ruthenium complexes with phosphine ligands are active catalysts for the hydrogenation of various functional groups. researchgate.netscholaris.ca The steric and electronic properties of the phosphine ligand can be tuned to achieve high efficiency. researchgate.net

Hydroformylation: Hydroformylation, or oxo synthesis, is the process of converting an alkene into an aldehyde. Rhodium complexes with phosphine ligands are highly effective catalysts for this transformation. researchgate.net The choice of phosphine ligand can significantly impact the regioselectivity of the reaction, determining the ratio of linear to branched aldehydes produced. mdpi.com

Asymmetric Catalysis using Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands play a crucial role in transition-metal-catalyzed asymmetric reactions. nih.gov By introducing chirality into the this compound scaffold, either at the phosphorus atom (P-chiral) or on the backbone, enantioselective catalysts can be developed.

P-chiral phosphine ligands have shown excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov The development of methods for the synthesis of P-chiral phosphine oxides, which can be reduced to the corresponding phosphines, is an active area of research. sioc-journal.cn Chiral phosphine ligands have been successfully applied in asymmetric hydrogenation reactions, leading to the synthesis of chiral amines and other valuable compounds with high enantiomeric excess. acs.orgresearchgate.net For instance, iridium complexes with axially chiral phosphine ligands have been used for the highly enantioselective hydrogenation of quinolines. acs.org

Polymerization Catalysis (e.g., Phosphine-Modified Polymers as Ligands)

Phosphine-functionalized polymers have gained attention as macroligands for catalytic applications. researchgate.net These polymer-supported catalysts combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). researchgate.net

Phosphine-containing polymers can be synthesized and used as ligands in various catalytic reactions, including Suzuki-Miyaura cross-couplings. chemrxiv.org The local phosphine density, polymer conformation, and solvent environment have been shown to impact the catalytic efficacy. chemrxiv.org Phosphine-sulfonate based palladium and nickel catalysts have been extensively studied in ethylene (B1197577) polymerization and copolymerization reactions. mdpi.com Modifying the ligand backbone, for example from benzene (B151609) to naphthalene, can significantly improve the properties of these catalysts, leading to higher stability and molecular weights of the resulting polymers. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. The immobilization of homogeneous catalysts onto solid supports is a key strategy in heterogeneous catalysis, aiming to facilitate catalyst recovery and reuse. wiley-vch.de

Immobilization Strategies for this compound Ligands

Various strategies have been developed for the immobilization of phosphine ligands, including this compound and its derivatives. These methods aim to anchor the ligand or its metal complex to a solid support without significantly compromising its catalytic performance.

Immobilization on Polymers: One common approach is the covalent attachment of the phosphine ligand to a polymer backbone. researchgate.net For example, phosphine-functionalized polymers can be prepared through the polymerization of monomers containing a phosphine moiety. researchgate.netchemrxiv.org These polymer-supported catalysts have been successfully used in cross-coupling reactions and can often be recycled multiple times without a significant loss of activity. researchgate.net

Immobilization on Inorganic Supports: Inorganic materials such as silica (B1680970) and metal-organic frameworks (MOFs) are also used as supports for catalyst immobilization. wiley-vch.denumberanalytics.com Phosphine ligands can be grafted onto the surface of these materials. numberanalytics.com Host-guest interactions, where a molecular catalyst is bound within the cavities of a surface-anchored host molecule like cyclodextrin, represent another innovative immobilization technique. nih.gov This non-covalent approach allows for the reversible binding and easy replacement of the catalyst. nih.gov

Polymer Chemistry and Materials Science Applications Involving 2 Phenylethenyl Phosphane

Incorporation into Polymer Backbones and Side Chains

The presence of the vinyl group in (2-phenylethenyl)phosphane and its analogues, such as p-diphenylphosphinostyrene, allows for its direct incorporation into polymer chains via various polymerization mechanisms. This integration can be achieved through homopolymerization or by copolymerizing with other unsaturated monomers, enabling the synthesis of a diverse array of phosphine-functionalized macromolecules.

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers. fujifilm.com Monomers like p-diphenylphosphinestyrene, a close analogue of this compound, can undergo homopolymerization or copolymerization through free-radical pathways. acs.orgresearchgate.net The process is typically initiated by the thermal decomposition of initiators like azo compounds or peroxides, which generate free radicals that attack the monomer's vinyl group. fujifilm.com

The polymerization of styrylphosphine monomers can also be achieved after oxidation of the phosphine (B1218219) group. For instance, oxidized styrylphosphine monomers can be polymerized to form homopolymers and copolymers. nasa.govnasa.gov This approach is sometimes preferred as phosphine groups can be sensitive to certain reaction conditions, while the corresponding phosphine oxides are generally more stable. Post-polymerization oxidation of a styrylphosphine polymer is another viable route to obtain the more stable phosphine oxide-functionalized material. nasa.govnasa.gov The polymerization of vinylphosphines, in general, has been a subject of study to create phosphorus-containing polymers. acs.org

Copolymerization is a powerful strategy to tailor the properties of the final material by combining the characteristics of different monomers. This compound derivatives have been successfully copolymerized with a variety of conventional olefinic and vinylic monomers.

For example, p-styrylphosphine derivatives have been copolymerized with styrene (B11656) to create copolymers where the phosphine functionality is distributed along the polymer chain. nasa.govcore.ac.uk They have also been incorporated into cross-linked polymer networks through free-radical copolymerization with monomers like hydroxyethyl (B10761427) methacrylate (B99206) and ethylene (B1197577) dimethacrylate. researchgate.net This approach yields polymer resins with accessible phosphine sites, which are useful in catalysis and material science.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined block copolymers. mdpi.comnih.gov This method allows for precise control over the polymer architecture, enabling the creation of materials with phosphine-functionalized blocks alongside blocks of other monomers like styrene or acrylates. mdpi.com

Table 1: Examples of Copolymerization involving Styrylphosphine Derivatives
Styrylphosphine DerivativeComonomer(s)Polymerization MethodResulting Polymer TypeReference
Oxidized StyrylphosphineStyreneNot specifiedRandom Copolymer nasa.govcore.ac.uk
(R)-cyclohexylmethyl-p-styrylphosphineHydroxyethyl methacrylate, Ethylene dimethacrylateFree RadicalCross-linked Resin researchgate.net
4-Diphenylphosphinostyrene (DPPS)Styrene, Sodium StyrenesulfonateRAFTAmphiphilic Block Copolymer mdpi.com
Thioformamides (as C=S monomer)Styrene, Methyl acrylate, Vinyl acetateRadical CopolymerizationDegradable Vinyl Copolymers nih.gov

Development of Phosphine-Functionalized Polymers and Resins

The development of phosphine-functionalized polymers and resins is driven by their utility as catalyst supports, metal scavengers, and precursors to advanced materials. mdpi.com The synthesis of these materials primarily follows two routes: the polymerization of monomers already containing a phosphine group, or the post-polymerization modification of a pre-formed polymer. nih.gov

Direct polymerization of functional monomers like p-diphenylphosphinostyrene is a straightforward method to introduce phosphine moieties into the side chains of polymers. mdpi.com This can be accomplished via free-radical copolymerization with common monomers such as styrene or methyl methacrylate. mdpi.com The resulting copolymers can be designed as linear polymers, or as cross-linked resins by including a divinyl monomer in the polymerization mixture, creating insoluble but swellable materials suitable for heterogeneous applications. researchgate.net

Furthermore, living polymerization techniques enable the synthesis of complex architectures like block copolymers with phosphine-functionalized end blocks or internal blocks. google.com These well-defined structures are crucial for applications where precise morphology is required, such as in self-assembled nanomaterials or membrane technologies. google.com The phosphine group itself can be further modified, for example, by oxidation to phosphine oxide or reaction with sulfur to form phosphine sulfide, which alters the electronic properties and chemical reactivity of the polymer. acs.org

Applications in Advanced Materials

The unique properties conferred by the phosphorus atom make polymers derived from this compound suitable for high-performance applications, particularly in coatings and electronics where chemical stability, adhesion, and specific electronic characteristics are required.

Phosphorus-containing polymers are of significant interest for coating applications due to their flame-retardant properties and their ability to act as adhesion promoters and corrosion inhibitors. mdpi.com The phosphine oxide or phosphonic acid groups, often generated by post-synthesis oxidation of the phosphine, have a strong affinity for metal oxide surfaces. This strong interaction promotes adhesion between the polymer coating and a metal substrate.

Amphiphilic polymers functionalized with phosphine oxides have been designed as coatings for quantum dots, rendering the nanoparticles water-soluble and providing a functional surface for further chemical conjugation. nih.gov In the realm of protective coatings, polymers containing phosphonic acid groups have been synthesized for use as anti-corrosion layers on steel. mdpi.com The ability to copolymerize functional phosphine monomers allows for the creation of durable and effective coating systems. New photopolymerization techniques using phosphine oxide derivatives as photoinitiators are also expanding their use in UV-curable coatings. mdpi.com

Organophosphorus compounds, particularly those containing phosphine oxide moieties, have become vital components in organic electronics. rsc.org Polymers functionalized with phosphine oxides are widely used as host materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The key advantages of the phosphine oxide group in this context are its strong electron-withdrawing nature and its tetrahedral geometry. wiley.com

The electron-deficient phosphine oxide group facilitates efficient electron transport, which is crucial for balancing charge carriers within the emissive layer of an OLED. acs.org This leads to higher device efficiencies. Furthermore, the non-planar, tetrahedral structure of the phosphine oxide unit disrupts polymer chain packing, promoting the formation of stable amorphous films and preventing the aggregation that can quench luminescence. wiley.com

Researchers have designed and synthesized conjugated polymers incorporating phosphine oxides that exhibit high triplet energies, making them suitable hosts for phosphorescent emitters of all colors (blue, green, and red). researchgate.net By carefully designing the polymer backbone, often using carbazole (B46965) units for hole transport and phosphine oxides for electron transport, materials with balanced charge injection and transport have been achieved. acs.org Recent advancements in designing thermally activated delayed fluorescence (TADF) polymers have utilized phosphine oxide groups to balance intra- and interchain charge transfer, leading to record-breaking external quantum efficiencies exceeding 30%. wiley.com

Table 2: Performance of Phosphine Oxide Polymers in Optoelectronics
Polymer TypeFunctionKey FeatureReported Performance MetricReference
Carbazole-based polymer with phenylphosphine (B1580520) oxideOLED Host MaterialHigh triplet energy, good charge transportUsed in efficient green phosphorescent OLEDs acs.org
Polystyrene functionalized with DMAC, DPPO, and TzTADF PolymerBalanced intra- and interchain charge transferExternal Quantum Efficiency (EQE) > 30% wiley.com
Bipolar poly(arylene phosphine oxide) with carbazoleUniversal OLED HostTunable triplet energies (2.20-3.01 eV)Suitable for blue, green, and red emitters researchgate.net

Flame Retardant Materials

This compound, also known as styrylphosphine, and its derivatives have been investigated for their potential to impart flame retardancy to polymeric materials. The incorporation of phosphorus-containing compounds is a well-established strategy for reducing the flammability of polymers. adeka.co.jpmdpi.com These flame retardants can function in either the condensed phase, by promoting the formation of a protective char layer, or in the gas phase, by scavenging flammable radicals. mdpi.comnist.govmdpi.com

Research into polymers derived from styrylphosphine indicates that they primarily act in the condensed phase. A key study sponsored by NASA involved the synthesis of homopolymers, copolymers, and terpolymers using diphenyl-p-styrylphosphine and styrene. nasa.gov The resulting materials demonstrated superior flame-retardant characteristics when compared to standard polystyrene. nasa.gov This enhancement is attributed to the phosphorus content and the polymer's behavior at elevated temperatures.

Further investigation into heat-resistant polymers made from oxidized styrylphosphine reveals significant thermal stability. nasa.gov Upon thermal decomposition, these polymers produce a high char yield, which stabilizes at approximately 41% at 550°C and does not significantly decrease at temperatures up to 610°C. nasa.gov This high char yield is crucial for flame retardancy, as the char acts as an insulating barrier, slowing the release of combustible gases that fuel the flame. nist.govatamanchemicals.comrsc.org The formation of such a stable, carbon-rich layer is a hallmark of effective condensed-phase flame retardants. mdpi.comatamanchemicals.com

The general mechanism for many phosphorus-based flame retardants involves the formation of phosphoric acid during decomposition, which then promotes charring of the polymer matrix. rsc.orgnih.gov While the specific decomposition pathways for poly(styrylphosphine) are complex, the high char yield strongly suggests a similar mode of action. nasa.gov The inherent structure of the styrylphosphine monomer, containing both a polymerizable vinyl group and a phosphorus moiety, allows it to be directly integrated into the polymer backbone, leading to permanent flame-retardant properties. nasa.govnasa.gov

Table 1: Thermal Decomposition Properties of Oxidized Poly(styrylphosphine)

Property Value Source
Initial Thermal Decomposition Temp. ~300 °C nasa.gov
Stabilized Char Yield 41% nasa.gov
Temperature at Char Yield Stabilization ~550 °C nasa.gov

Polymer Additives and Modifiers

This compound and its polymeric forms can be utilized as additives or modifiers to enhance the properties of other bulk polymers. adeka.co.jp Polymer additives are compounds incorporated into a base polymer to improve specific characteristics such as processability, flexibility, stability, or to impart new functionalities like flame retardancy. adeka.co.jpdaikinchemicals.com Functionalizing agents can be blended into the polymer or copolymerized to become an integral part of the polymer chain. adeka.co.jpnih.gov

Derivatives of styrylphosphine have been successfully used as additives. For instance, a patent describes the use of an oxidized styrylphosphine polymer as an additive at a 10% by weight concentration to confer flame-retardant properties to a material. google.com In this role, the phosphorus-containing polymer is physically blended with the host polymer. This approach allows for the modification of existing commercial polymers without needing to develop entirely new polymerization processes.

The effectiveness of such additives depends on their compatibility with the host polymer matrix and their ability to disperse evenly. adeka.co.jp The unique structure of this compound, combining a phenyl ring and a vinyl group, can influence its compatibility with aromatic polymers like polystyrene. When used as a comonomer, styrylphosphine acts as a modifier that is permanently bound within the polymer structure. This method avoids issues common to additives, such as leaching or migration to the surface over time. adeka.co.jpcore.ac.uk

The incorporation of styrylphosphine can also serve purposes beyond flame retardancy. Phosphine-functionalized polymers are used as ligands in catalysis, and their incorporation can create materials with reactive sites for further chemical modifications or for capturing metal ions. capes.gov.brrsc.org This dual functionality makes styrylphosphine a versatile monomer for creating advanced, multifunctional materials. For example, polymers containing reactive vinyl groups can undergo post-polymerization modification to introduce a wide range of functional groups, creating materials that are difficult to synthesize directly. isct.ac.jpsemanticscholar.org

Table 2: Application of this compound Derivatives as Polymer Additives/Modifiers

Derivative/Polymer Application Mechanism Finding Source
Oxidized Styrylphosphine Polymer Additive Blending Confers flame retardancy at 10% by weight. google.com
Diphenyl-p-styrylphosphine Comonomer Copolymerization Modifies polymer backbone to improve flame resistance. nasa.gov
Styrylphosphine Ligand in Polymer Core Incorporation Creates polymer-supported catalysts. capes.gov.br

Structure-Property Relationships in this compound-Derived Materials

In copolymers of styrylphosphine and styrene, a clear relationship exists between the composition and the resulting properties. A NASA study found that while incorporating diphenyl-p-styrylphosphine into polystyrene enhances flame retardancy, it can have a detrimental effect on the material's processability. nasa.gov Specifically, the resulting copolymers and terpolymers were found to be inferior to polystyrene in their molding and film-forming capabilities. nasa.gov This trade-off is common in polymer science, where improving one property, such as thermal stability, can compromise another, like mechanical flexibility or ease of processing. mdpi.com The ratio of the monomers in a copolymer is a critical factor that allows for the tuning of the final properties to achieve a desired balance. mdpi.comxometry.com

The homopolymer of oxidized styrylphosphine exhibits properties stemming from its cross-linked structure. The styrylphosphine monomer is difunctional, allowing it to form a cross-linked network during polymerization. nasa.gov This network structure contributes to the material's high thermal stability and significant char yield upon decomposition. nasa.gov Cross-linking restricts the mobility of polymer chains, generally increasing stiffness, thermal resistance, and chemical resistance, but often at the cost of ductility and solubility. madisongroup.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylethenyl Phosphane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of (2-phenylethenyl)phosphane, providing detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule.

The NMR spectra of this compound are characterized by distinct signals for the phenyl, ethenyl (vinyl), and phosphino (B1201336) (PH₂) groups. While comprehensive experimental data for the unsubstituted primary phosphine (B1218219) is limited in published literature, analysis of related structures like vinylphosphine and its derivatives allows for the reliable prediction of chemical shifts and coupling constants. rsc.org

The ¹H NMR spectrum is the most complex, showing signals for the aromatic protons, the vinylic protons, and the protons attached to the phosphorus atom. The vinylic protons (Hα and Hβ) typically appear as a complex multiplet due to coupling with each other and with the ³¹P nucleus. The protons of the PH₂ group exhibit a characteristic large one-bond coupling constant (¹JP-H).

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the vinyl group are significantly influenced by the phosphorus atom, resulting in observable coupling (JP-C).

The ³¹P NMR spectrum is simplest, typically showing a single signal that is split into a triplet by the two directly attached protons (¹JP-H). The chemical shift is indicative of a primary phosphine. For vinylphosphine, the ³¹P chemical shift is reported at approximately -138 ppm, and a similar region would be expected for this compound. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
¹HPhenyl (C₆H₅)7.2 - 7.6JH-H ≈ 7-8
Vinyl (-CH=CH-)6.0 - 7.5³JH-H (trans) ≈ 16-18; JP-H ≈ 5-20
Phosphino (PH₂)3.0 - 4.0¹JP-H ≈ 190-210
¹³CPhenyl (C₆H₅)127 - 138JP-C may be observable
Vinyl Cα (P-C=)~140¹JP-C ≈ 15-25
Vinyl Cβ (=C-Ph)~130²JP-C ≈ 5-15
³¹PPH₂-145 to -135N/A

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key correlations would be observed between the adjacent vinylic protons (Hα and Hβ) and among the protons within the phenyl ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link the vinylic proton signals to their corresponding vinylic carbon signals and the aromatic proton signals to the aromatic carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of the compound. For this compound, the expected exact mass can be calculated from the masses of its constituent isotopes.

Table 2: HRMS Data for this compound
Molecular FormulaCalculated Exact Mass (Da)
C₈H₉P136.04418

The experimentally determined mass from an HRMS measurement would be expected to match this calculated value to within a few parts per million (ppm). For the related compound vinylphosphine (C₂H₅P), the molecular ion has been observed at m/z 60.0114. rsc.org

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can aid in structural elucidation. For this compound, the fragmentation is expected to be dominated by cleavages that lead to stable carbocations.

Predicted Fragmentation Pathways:

Loss of a hydrogen atom: [M-H]⁺

Loss of the phosphino group (PH₂): [M-PH₂]⁺, leading to the stable styryl cation.

Benzylic cleavage: Cleavage of the bond between the vinyl group and the phenyl ring would lead to a C₇H₇⁺ fragment, which often rearranges to the highly stable tropylium (B1234903) ion (m/z 91).

Cleavage of the P-C bond: This would lead to a phenylvinyl fragment [C₈H₇]⁺ (m/z 103) and a [PH₂]⁺ fragment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aip.org They are excellent for identifying the presence of specific functional groups.

The IR spectrum arises from changes in the dipole moment during a vibration, while the Raman spectrum results from changes in the polarizability of the electron cloud. science.gov For this compound, key vibrational modes include P-H stretching, C=C stretching of the vinyl group, and various modes associated with the phenyl ring. Gas-phase IR spectra have been recorded for the closely related vinylphosphine, providing a basis for assignments.

Table 3: Key Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy MethodNotes
P-H Stretch2280 - 2440IR, RamanA sharp, characteristic band for the phosphino group.
Aromatic C-H Stretch3000 - 3100IR, RamanTypically sharp bands above 3000 cm⁻¹.
Vinyl C=C Stretch1610 - 1640IR, RamanStrong in Raman due to the polarizable π-system. May be weak in IR.
Aromatic C=C Stretch1450 - 1600IR, RamanA series of bands characteristic of the phenyl ring.
=C-H Bend (out-of-plane)960 - 980IRStrong band indicative of a trans-alkene.
P-H Bend850 - 1100IRBands corresponding to scissoring and wagging motions.

The simultaneous IR and Raman activation of phenyl ring modes can provide evidence for charge transfer interactions within the molecule. The strong Raman signal for the C=C stretch is particularly useful for confirming the presence of the unsaturated vinyl linkage.

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, such as radical intermediates. rug.nlcardiff.ac.uk Radicals, defined by the presence of one or more unpaired electrons, are often transient but crucial intermediates in chemical reactions. bnl.gov The generation of the radical anion of this compound, for instance through chemical or electrochemical reduction, would allow for the study of its electronic structure. researchgate.netethz.ch

The EPR spectrum of a radical intermediate of this compound is expected to be dominated by the hyperfine coupling of the unpaired electron with the phosphorus nucleus (³¹P, I=1/2, 100% natural abundance) and various protons (¹H). The interaction with the ³¹P nucleus would theoretically split the spectrum into a primary doublet. Further smaller couplings to the vinyl and phenyl protons would create a more complex hyperfine structure.

The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants (A). The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). icm.edu.pl The hyperfine coupling constant, A(³¹P), provides a measure of the unpaired electron spin density on the phosphorus atom. A larger A-value suggests a greater localization of the unpaired electron on the phosphorus nucleus.

Table 1: Representative EPR Data for Analogous Phosphorus-Centered Radicals

Radical Speciesg-value (isotropic)A(³¹P) / GaussA(³¹P) / MHzReference
Mes₃P•⁺2.0089238669 nih.gov
tBu₃P•⁺Not specifiedNot specified1365 (A∥), 580 (A⊥) nih.gov
PBN-PPh₂ Adduct2.006018.2~51 mdpi.com
[Tipp₃P]•⁺2.0015238667 nih.gov

This table is generated based on data from analogous compounds to infer potential characteristics of this compound radicals. Mes = Mesityl, tBu = tert-Butyl, PBN = α-Phenyl-N-tert-butylnitrone, Tipp = 2,4,6-triisopropylphenyl.

The radical anion of this compound would likely exhibit a g-value in the range of 2.002-2.006 and a ³¹P hyperfine coupling constant reflecting the delocalization of the unpaired electron across the phenylethenyl moiety and the phosphorus atom. The extent of this delocalization would influence the magnitude of the A(³¹P) value.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. princeton.edulibretexts.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. cern.ch

For this compound, XPS analysis would provide critical information on the oxidation state of the phosphorus atom and the chemical environment of the carbon atoms. High-resolution XPS spectra of the P 2p and C 1s core levels would be of primary interest.

The P 2p core level spectrum for a phosphine is expected to show a doublet (P 2p₃/₂ and P 2p₁/₂) with a binding energy characteristic of phosphorus in a low oxidation state (typically P(III)). The binding energy for P 2p in phosphines generally falls in the range of 130-132 eV. Any oxidation of the phosphane to a phosphine oxide or other P(V) species would result in a significant chemical shift to higher binding energy (typically >133 eV).

The C 1s spectrum would be more complex, consisting of multiple overlapping peaks corresponding to the different types of carbon atoms in the molecule. The carbon atoms of the phenyl ring and the vinyl group would have distinct binding energies. Aromatic carbons typically appear around 284.5-285.0 eV, while carbons in a C-P bond might show a slight shift. Deconvolution of the C 1s peak would allow for the quantification of the different carbon environments.

Table 2: Expected Binding Energy Ranges for this compound in XPS

Core LevelFunctional GroupExpected Binding Energy (eV)
P 2pC-P-H130.0 - 132.0
C 1sC-C / C-H (Aromatic)284.5 - 285.0
C 1sC=C (Vinyl)285.0 - 285.5
C 1sC-P~284.0

This table presents predicted binding energy ranges based on general principles of XPS and data for similar functional groups. Actual values can be influenced by instrument calibration and sample charging. figshare.comcaltech.edu

Analysis of polymeric materials containing phosphine moieties has demonstrated the utility of XPS in confirming the presence and chemical state of phosphorus. cardiff.ac.uk Similarly, XPS is crucial for characterizing thin films and monolayers, where the interaction of the phosphine group with a substrate surface can be probed. princeton.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. unl.pt By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine the precise coordinates of the atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and conformation.

While a specific crystal structure for the parent compound this compound (C₈H₉P) is not documented in the searched literature, the structures of numerous closely related vinylphosphines and styrylphosphine derivatives have been reported. rsc.orgntu.edu.sgnih.gov For instance, the crystal structures of various substituted (E)-styryldiphenylphosphines have been determined, providing a solid foundation for predicting the structural parameters of this compound. ntu.edu.sgepo.org These studies consistently show a trigonal pyramidal geometry at the phosphorus atom.

Based on data from analogous structures, the this compound molecule is expected to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The bond lengths and angles would be consistent with standard values for P-C single bonds, C=C double bonds, and C-C aromatic bonds.

Table 3: Representative Crystallographic Data for an Analogous Vinylphosphine Compound

ParameterValue
Crystal Data
Empirical FormulaC₁₈H₂₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a / Å6.7708(6)
b / Å10.8979(10)
c / Å19.414(2)
α / °90
β / °90
γ / °90
Volume / ų1432.5(2)
Z4
Selected Bond Lengths (Å)
C(1)-C(14)1.489(2)
C(13)-C(14)1.345(2)
**Selected Bond Angles (°) **
C(13)-C(14)-C(1)124.00(12)
C(13)-C(14)-C(9)122.59(12)
C(1)-C(14)-C(9)113.32(11)

This table is adapted from published crystallographic data for an analogous organic molecule to illustrate the type of information obtained from an X-ray diffraction study. caltech.edu The data pertains to compound 73 in the cited reference and not to this compound itself.

The solid-state packing of this compound molecules would be governed by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···π interactions.

Computational and Theoretical Investigations of 2 Phenylethenyl Phosphane

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure of molecules. researchgate.netmdpi.com For (2-phenylethenyl)phosphane, DFT studies elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are fundamental to its reactivity.

The electronic properties of organophosphorus compounds are significantly influenced by the substituents on the phosphorus atom. researchgate.net The phenyl and vinyl groups in this compound create a conjugated π-system that interacts with the phosphorus lone pair. DFT calculations can quantify this interaction by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the electron-donating ability of the molecule, often involving the phosphorus lone pair and the π-system, while the LUMO relates to its electron-accepting character, usually located on the antibonding π* orbitals of the styryl moiety.

Structural, spectroscopic, and computational studies on related (E)-(2-phenylethenyl)ferrocene have explored the electronic communication between the ferrocenyl group and the phenyl ring through the ethenyl bridge. acs.org Similar DFT analyses on this compound would reveal the extent of electronic delocalization and the influence of the phosphane group (PH₂) on the conjugated system. The reliability of DFT calculations is high when appropriate functionals and basis sets, such as B3LYP/6-311++G(d,p), are used, showing strong agreement with experimental data for related structures. mdpi.com

Table 1: Representative Calculated Electronic Properties of Phosphines Note: Data for the parent this compound is not widely published; this table presents typical values for related phosphines to provide context for computational predictions.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
TriphenylphosphineB3LYP/6-31G(d)-5.98-0.855.13
(E)-Diphenyl(styryl)phosphineB3LYP/6-31G(d) (Estimated)-5.75-1.204.55
This compoundB3LYP/6-311G(d,p) (Hypothetical)-6.10-1.154.95

Conformational Analysis and Stereochemical Preferences

The flexibility of this compound arises from rotation around several single bonds, primarily the P-C(vinyl) bond and the C(vinyl)-C(phenyl) bond. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them. acs.org

The stereochemical preference, particularly for the trans (E) or cis (Z) configuration of the vinyl group, is a critical aspect. The trans isomer is generally more stable due to reduced steric hindrance between the phosphane group and the phenyl ring. Computational studies on related phosphine (B1218219) oxides have confirmed that the trans isomer is the thermodynamically favored product. acs.org

DFT calculations can model the rotational barriers. acs.org For instance, rotation around the C-C single bond in the styryl moiety can be hindered by the need to break π-conjugation, while rotation around the P-C bond is influenced by steric interactions between the PH₂ group and the vinyl hydrogens. acs.org The use of an acetylene (B1199291) linker in similar molecules, for example, has been shown to modulate the rotational barrier of the aromatic plane, significantly affecting the molecule's properties. researchgate.net High rotational barriers can lead to configurational stability. rsc.org Quantum mechanics and molecular mechanics (QM/MM) methods have been employed to calculate rotational energy barriers in crystal structures, showing that such rotations are often feasible. chinesechemsoc.org

Table 2: Calculated Rotational Energy Barriers for a Model Styryl System This table illustrates typical rotational barriers in styryl-type compounds as determined by computational methods.

Rotational BondDihedral Angle Range (°)Calculated Energy Barrier (kcal/mol)Method
C(phenyl)-C(vinyl)0 to 90~4-5DFT/B3LYP
C(vinyl)-P0 to 180~2-3DFT/B3LYP

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. acs.org For reactions involving this compound, such as its synthesis or its participation in catalysis, DFT calculations can map out the entire reaction coordinate.

The synthesis of vinylphosphines can occur through various routes, including the Wittig reaction. rsc.orgudel.edu The mechanism of the Wittig reaction involves the formation of an oxaphosphetane intermediate. missouri.edu Theoretical studies can model this four-membered ring intermediate and the transition state leading to its formation and subsequent decomposition into the alkene and phosphine oxide.

In other contexts, such as the reduction of phosphine oxides to phosphines, quantum chemical calculations support proposed mechanisms, for instance by identifying the rate-limiting step. acs.org DFT has also been used to investigate the conversion mechanism of exo- to endo-products in cycloaddition reactions involving styrylphosphines, with computational results aligning with experimental observations. researchgate.net These studies often involve locating the transition state structure and performing frequency calculations to confirm it is a first-order saddle point on the potential energy surface. researchgate.net

Ligand Electronic and Steric Parameters Calculations (e.g., Tolman Cone Angle, Electronic Parameter)

As a phosphine ligand, the steric and electronic properties of this compound are crucial for its application in coordination chemistry and catalysis. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.org While originally determined from physical models, cone angles are now routinely calculated using DFT-optimized geometries of the ligand coordinated to a metal center, such as nickel. rsc.orgrsc.org The cone angle for this compound would be influenced by the orientation of the planar styryl group.

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing nature of a ligand. wikipedia.org It is determined experimentally from the C-O stretching frequency in the infrared spectrum of an [LNi(CO)₃] complex. wikipedia.org Ligands that are strong electron donors increase electron density on the metal, which engages in more π-backbonding to the CO ligands, lowering the ν(CO) frequency. wikipedia.org DFT calculations can predict this vibrational frequency, allowing for a theoretical determination of the TEP. The conjugated system in this compound is expected to influence its electronic properties, likely making it a weaker donor than simple alkylphosphines but with tunable properties via the styryl group. The ³¹P NMR chemical shift can also serve as an indicator of electronic properties; for the related (E)-diphenyl(styryl)phosphine, a shift of -11.7 ppm has been reported. escholarship.org

Table 3: Calculated Ligand Parameters for Representative Phosphines This table provides context by showing calculated values for common phosphine ligands.

Ligand (L)Calculated Cone Angle (θ) in °Calculated TEP (ν(CO) in cm⁻¹)
PH₃872079.0 (Est.)
PMe₃1182064.1
PPh₃1452068.9
This compound (Hypothetical)~125-135 (conformation dependent)~2072 (Est.)

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various types of spectra, including NMR, IR, and UV-Vis, which aids in the characterization of new compounds.

NMR Spectra: DFT calculations can predict ¹H, ¹³C, and ³¹P NMR chemical shifts with reasonable accuracy. Calculations on the optimized geometry of this compound would provide theoretical shifts that, when compared to experimental data, confirm the structure. For phosphines, the ³¹P chemical shift is particularly sensitive to the electronic environment around the phosphorus atom.

IR Spectra: Theoretical IR spectra can be generated by performing harmonic frequency calculations on the optimized molecular geometry. scienceasia.orgsci-hub.seniscpr.res.in The calculated frequencies and intensities can be compared with experimental FT-IR spectra to assign vibrational modes. niscpr.res.in For this compound, characteristic bands would include P-H stretching, C=C stretching of the vinyl group, and various C-H bending and stretching modes of the phenyl ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.govresearchgate.net The calculation provides the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths (λ_max) and intensities. researchgate.net For this compound, the spectrum is expected to be dominated by π→π* transitions within the conjugated styryl system. The presence of the phosphorus atom may introduce n→π* transitions involving its lone pair.

Table 4: Predicted Spectroscopic Data for this compound Based on computational studies of analogous compounds.

SpectroscopyPredicted FeatureApproximate Value/Region
³¹P NMRChemical Shift (δ)-120 to -160 ppm (vs H₃PO₄)
¹H NMRVinyl Protons (δ)5.5 - 7.5 ppm
IRν(P-H) stretch~2300 cm⁻¹
IRν(C=C) stretch~1620 cm⁻¹
UV-Visλ_max (π→π*)~250-290 nm

Future Research Directions and Emerging Paradigms for 2 Phenylethenyl Phosphane Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of phosphines often involves hazardous reagents like PH3 or multi-step procedures with poor atom economy. Future research is intensely focused on developing greener, more efficient, and safer synthetic pathways to (2-phenylethenyl)phosphane and its analogues. A primary goal is the catalytic, atom-economical addition of P-H bonds across the alkyne of phenylacetylene.

Key research thrusts include:

Catalyst Development: The design of earth-abundant, non-precious metal catalysts (e.g., iron, copper, nickel) to replace palladium or rhodium for hydrophosphination reactions is a critical objective. These new catalysts must exhibit high activity and selectivity for the desired E-isomer of this compound, minimizing the formation of the Z-isomer or double addition byproducts.

Solvent-Free and Aqueous Systems: Shifting away from volatile organic compounds (VOCs) towards solvent-free reaction conditions or benign media like water is a major sustainability goal. This necessitates the development of water-soluble catalysts or catalyst systems that operate efficiently under neat or high-concentration conditions.

Energy Efficiency: Exploring alternative energy sources, such as photochemistry or mechanochemistry, to drive the synthesis at lower temperatures can significantly reduce the environmental footprint of production. Photochemical methods, for instance, can enable radical-based hydrophosphination pathways that proceed under mild conditions.

Table 1: Comparison of Synthetic Routes for this compound

Method Catalyst/Reagent Typical Conditions Key Advantages Future Research Goal
Traditional Grignard PhC≡CMgBr + PCl₂H THF, multi-step Well-established Reduce steps, improve atom economy
Base-Catalyzed Hydrophosphination KOtBu, DBU 80-120 °C, Toluene Simple reagents Lower temperatures, remove strong base
Metal-Catalyzed Hydrophosphination Pd, Rh, Ni Complexes 60-110 °C, Organic Solvent High selectivity, milder conditions Replace precious metals with Fe, Cu

| Future Photochemical Route | Photoinitiator | Ambient Temp, UV light | High energy efficiency, mild | Improve quantum yield, scalability |

Development of Highly Enantioselective Catalytic Systems

The phenyl and phosphane moieties of this compound make it an excellent scaffold for developing chiral ligands for asymmetric catalysis. While foundational work exists, future research will focus on creating next-generation ligands capable of achieving near-perfect enantioselectivity (>99% ee) in a broader range of chemical transformations.

Emerging paradigms in this area include:

Axially Chiral Ligands: Creating atropisomeric styrylphosphine derivatives where rotation around a P-C or C-C bond is restricted. These C2-symmetric or pseudo-C2-symmetric ligands can create highly defined chiral pockets around a metal center, leading to exceptional levels of stereocontrol.

Cooperative Catalysis: Designing bifunctional styrylphosphine ligands that incorporate a secondary catalytic site, such as a hydrogen-bond donor (e.g., an amide or urea (B33335) group). This secondary site can interact with the substrate to provide an additional layer of stereochemical discrimination, enhancing enantioselectivity beyond what is possible with the metal center alone.

Dynamic and Switchable Ligands: Research into styrylphosphine ligands whose conformation and catalytic activity can be controlled by an external stimulus (e.g., light, pH, or a guest molecule) is a nascent but promising field. This would allow for "on-demand" catalysis and the potential to switch between producing two different enantiomers using a single catalyst.

Table 2: Goals for Next-Generation Enantioselective Catalysts based on this compound

Catalytic Reaction Current State-of-the-Art ee% Future Target ee% Key Development Strategy
Asymmetric Hydrogenation 90-98% >99.5% Introduction of axial chirality; bifunctional design
Asymmetric Allylic Alkylation 85-95% >99% Ligands with tunable steric and electronic properties
[3+2] Cycloadditions 70-90% >98% Cooperative catalysis with hydrogen-bond donors

| Cross-Coupling Reactions | 80-94% | >97% | Development of electron-rich, sterically demanding ligands |

Integration into Advanced Functional Materials beyond Current Applications

The unique electronic properties of the conjugated π-system and the reactive phosphorus center in this compound make it a compelling building block for advanced materials. Research is moving beyond its role as a simple ligand to incorporate it as an integral, functional component of materials.

Future directions include:

Phosphorescent Emitters: The phosphine (B1218219) oxide derivative, (2-phenylethenyl)phosphine oxide, can serve as a host material or an ancillary ligand in Organic Light-Emitting Diodes (OLEDs). The P=O group can lower the energy of the triplet state in host materials, facilitating efficient energy transfer to phosphorescent guest emitters. Future work will focus on designing styrylphosphine oxide-based polymers and dendrimers to improve film morphology and device stability.

Redox-Active Polymers: The phosphine moiety can be reversibly oxidized to a phosphine oxide or a phosphonium (B103445) salt. Incorporating the this compound unit into a polymer backbone could lead to new redox-active materials for applications in chemical sensors, electrochromic devices, or as stimuli-responsive membranes.

Flame Retardants: Phosphorus-containing compounds are known for their flame-retardant properties. Polymerizing or grafting this compound onto commodity polymers (e.g., polyethylene (B3416737) terephthalate (B1205515) or polyamides) is a promising strategy for creating inherently flame-retardant materials with improved thermal stability.

Investigation of Bio-Inspired or Supramolecular Assemblies

The non-covalent interactions involving the this compound unit are underexplored. Future research will likely draw inspiration from biological systems to create complex, self-assembled architectures with emergent properties.

Key areas of investigation are:

Phosphorus-Based Hydrogen Bonding: The P-H bond in primary (RPH₂) or secondary (R₂PH) styrylphosphines can act as a hydrogen bond donor, while the phosphorus lone pair can act as an acceptor. These interactions, though weaker than conventional O-H···O or N-H···N bonds, can be exploited to direct the assembly of intricate 1D, 2D, or 3D supramolecular networks.

π-Stacking and Coordination Chemistry: The phenylethenyl group provides a platform for π-π stacking interactions. The interplay between these stacking forces and the coordination of the phosphine to a metal center can be used to construct sophisticated metallo-supramolecular cages, boxes, or polymers. These structures could find applications in molecular recognition, guest encapsulation, and storage.

Phosphine-Caged Probes: The phosphine can be used to "cage" a fluorescent molecule or a biologically active compound. The phosphine's selective reaction with specific analytes (e.g., azides via the Staudinger ligation) could trigger the release of the caged species, enabling applications in targeted drug delivery or as turn-on fluorescent probes for bio-imaging.

Application in Flow Chemistry and Microreactor Technologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and control, particularly for reactions involving potentially hazardous or pyrophoric organophosphorus compounds.

Future research will focus on adapting this compound chemistry to these technologies:

Safer Synthesis: The synthesis of this compound itself, especially routes involving highly reactive intermediates, can be made significantly safer in a microreactor. The small reaction volumes and high surface-area-to-volume ratio allow for superior thermal management, minimizing the risk of thermal runaways.

Catalyst Immobilization: this compound-based catalysts can be grafted onto solid supports or the inner walls of a microreactor. This immobilization facilitates catalyst separation and reuse, a key principle of green chemistry, and enables the creation of highly efficient packed-bed reactors for continuous production.

High-Throughput Screening: Microreactor platforms are ideal for the high-throughput screening and optimization of catalytic reactions that use styrylphosphine ligands. By running numerous experiments in parallel under slightly varied conditions (temperature, pressure, concentration), optimal reaction parameters can be identified rapidly, accelerating the discovery of new catalytic applications.

Table 3: Compound Names Mentioned

Compound Name
This compound
(2-Phenylethenyl)phosphine oxide
Phenylacetylene
Iron
Copper
Nickel
Palladium
Rhodium
Polyethylene terephthalate

Q & A

Basic: What are the optimal synthetic routes for (2-Phenylethenyl)phosphane, and how can yield be maximized?

Methodological Answer:
The synthesis typically involves Wittig-type reactions using phosphonium salts. For example, trans-9-(2-phenylethenyl)anthracene synthesis (a structurally analogous compound) employs a phosphoranylidene intermediate, with yields exceeding 80% under reflux conditions . Key steps include:

  • Phosphonium Salt Preparation: Reacting triphenylphosphine with benzyl halides in anhydrous THF under nitrogen.
  • Ylide Generation: Using strong bases (e.g., NaH) to deprotonate the salt.
  • Coupling Reaction: Reacting the ylide with aldehydes/ketones.
    Yield Optimization:
  • Control reaction temperature (60–80°C) to prevent side reactions.
  • Use stoichiometric excess of the aldehyde (1.2–1.5 eq).
  • Purify via column chromatography with ethyl acetate/hexane (1:4).

Basic: How is the crystal structure of this compound resolved, and what software is recommended?

Methodological Answer:
X-ray crystallography remains the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned or high-resolution data . Steps include:

  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution: SHELXD for phase determination via dual-space methods.
  • Refinement: SHELXL for anisotropic displacement parameters and hydrogen placement.
    Key Parameters:
  • R-factor < 5% for high-quality structures.
  • Validate using CCDC or IUCr checkCIF tools.

Advanced: How does this compound perform as a ligand in asymmetric hydrogenation, and how does it compare to established chiral phosphanes?

Methodological Answer:
In Rh-catalyzed asymmetric hydrogenation, this compound’s π-conjugation may enhance enantioselectivity by stabilizing transition states. Comparative studies with DIPAMP or BINAP ligands should assess:

  • Enantiomeric Excess (ee): Measure via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • Turnover Frequency (TOF): Monitor substrate conversion by GC-MS.
    Data from Analogous Systems:
LigandSubstrateee (%)TOF (h⁻¹)
DIPAMP Dehydroamino acid881200
BINAP Cyclohexenone92950
This compound*Prochiral olefin85–901100
*Theoretical values based on conjugated π-system advantages.

Advanced: What experimental approaches identify degradation mechanisms of this compound under ambient conditions?

Methodological Answer:
Oxidative degradation is a critical concern. Use:

  • Raman Spectroscopy: Track P=C bond oxidation (peak shifts from 1200–1300 cm⁻¹).
  • XPS Analysis: Monitor phosphorus oxidation states (P³⁺ → P⁵⁺).
  • Accelerated Aging Tests: Expose samples to 40°C/75% RH for 14 days, sampling at intervals.
    Key Findings from Phosphane Degradation Studies :
  • Thin layers degrade within 72 hours in air.
  • Encapsulation with PMMA reduces oxidation by 70%.

Advanced: How can DFT calculations predict reaction pathways involving this compound in catalytic cycles?

Methodological Answer:
Use Gaussian 16 with the M06 functional for transition-metal systems:

Geometry Optimization: B3LYP/6-31G(d) for ligands, LANL2DZ for metals.

Transition State Search: QST3 or IRC methods.

Energy Profiling: Compare activation energies (ΔG‡) for competing pathways.
Case Study: In Negishi coupling, phosphane ligands stabilize Pd intermediates. DFT reveals that steric bulk from the phenylethenyl group lowers ΔG‡ by 8 kcal/mol compared to PMePh₂ .

Advanced: How does this compound influence cytotoxicity in cancer cell lines, and what assays validate this?

Methodological Answer:
Evaluate using:

  • MTT Assay: Treat A2780 ovarian cancer cells with 10–100 μM ligand for 48 hours.
  • Comparative Analysis: Benchmark against cisplatin and PTA-based complexes.
    Example Data :
CompoundIC₅₀ (μM) A2780IC₅₀ (μM) A2780R (Cisplatin-Resistant)
Cisplatin4.30 ± 0.518.2 ± 0.5
HMPT-Phosphane Complex2.10 ± 0.39.8 ± 0.4
This compound Complex*1.80 ± 0.28.5 ± 0.3
*Hypothetical data extrapolated from HMPT trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.